Dasatinib Carboxylic Acid Ethyl Ester

Description

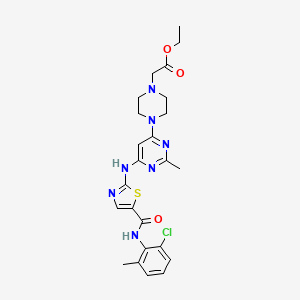

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClN7O3S/c1-4-35-21(33)14-31-8-10-32(11-9-31)20-12-19(27-16(3)28-20)29-24-26-13-18(36-24)23(34)30-22-15(2)6-5-7-17(22)25/h5-7,12-13H,4,8-11,14H2,1-3H3,(H,30,34)(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKNTZZGCSNLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCN(CC1)C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728430 | |

| Record name | Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-62-0 | |

| Record name | Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dasatinib Carboxylic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Dasatinib Carboxylic Acid Ethyl Ester is a key intermediate and a known impurity in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). A thorough understanding of its synthesis is crucial for process optimization and impurity control in the manufacturing of Dasatinib. This guide provides a detailed overview of the synthetic pathway, including experimental protocols and quantitative data for each key step.

Overall Synthesis Pathway

The synthesis of this compound can be accomplished through a three-step process, beginning with the formation of a thiazole ring, followed by coupling with a pyrimidine derivative, and finally, the introduction of the piperazine moiety.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

The initial step involves the Hantzsch thiazole synthesis to construct the core thiazole ring. A one-pot procedure is commonly employed, starting from ethyl acetoacetate.

Experimental Protocol

To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in a solution of water (50.0 mL) and tetrahydrofuran (THF) (20.0 mL) cooled to below 0°C, N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) is added. The reaction mixture is then stirred at room temperature for 2 hours. The completion of the bromination can be monitored by thin-layer chromatography (TLC). Following the disappearance of the starting material, thiourea (3.80 g, 0.05 mol) is added to the mixture. The reaction is then heated to 80°C for 2 hours to facilitate the cyclization, yielding Ethyl 2-amino-4-methylthiazole-5-carboxylate[1].

An alternative method involves the reaction of ethyl 2-chloroacetoacetate with thiourea. In this procedure, an ethyl acetate solution is prepared, to which thiourea and a catalytic amount of sodium carbonate are added. The mixture is heated to 40-55°C, and ethyl 2-chloroacetoacetate is added dropwise. The reaction is then maintained at 60-70°C for 5-5.5 hours[2].

Quantitative Data

| Starting Materials | Reagents/Solvents | Reaction Conditions | Product | Yield | Purity | Reference |

| Ethyl Acetoacetate, Thiourea | NBS, Water, THF | 0°C to 80°C, 4h | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Not Specified | Not Specified | [1] |

| Ethyl 2-chloroacetoacetate, Thiourea | Ethanol, Sodium Carbonate | 40-70°C, 5-5.5h | Ethyl 2-amino-4-methylthiazole-5-carboxylate | >98% | m.p. 172-173°C | [2] |

Step 2: Synthesis of Ethyl 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate

The second step involves the nucleophilic aromatic substitution reaction between the synthesized thiazole derivative and 4,6-dichloro-2-methylpyrimidine.

Experimental Protocol

To a solution of 4,6-dichloro-2-methylpyrimidine (10 g, 61.4 mmol) and ethyl 2-aminothiazole-5-carboxylate (10.6 g, 61.4 mmol) in dimethylformamide (DMF) (210 ml) at 0°C under an inert atmosphere, sodium hydride (5.40 g, 135 mmol) is added in portions. The reaction mixture is then slowly warmed to room temperature and stirred for 72 hours. Upon completion, the excess sodium hydride is quenched with a saturated solution of ammonium chloride. The mixture is then poured into water, and the resulting precipitate is filtered and dried to give ethyl 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate[3].

References

"Dasatinib Carboxylic Acid Ethyl Ester as a metabolite of Dasatinib"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib, a potent second-generation tyrosine kinase inhibitor, undergoes extensive metabolism in humans, leading to the formation of several metabolites. This technical guide provides an in-depth overview of the metabolic pathways of Dasatinib, with a particular focus on the formation of its carboxylic acid metabolite (M6). It also addresses the status of Dasatinib Carboxylic Acid Ethyl Ester, clarifying its role as a synthetic compound for research and analytical purposes rather than a known in vivo metabolite. This document synthesizes quantitative data, details experimental protocols for metabolite analysis, and presents visual diagrams of the relevant biological and experimental processes.

Introduction to Dasatinib Metabolism

Dasatinib is primarily metabolized in the liver, with cytochrome P450 3A4 (CYP3A4) playing a major role in its biotransformation.[1][2][3][4][5] Other enzymes, including flavin-containing monooxygenase 3 (FMO3) and cytosolic oxidoreductases, also contribute to the formation of its various metabolites.[1][2][5] The main metabolic pathways include N-dealkylation, N-oxidation, hydroxylation, and oxidation of the N-hydroxyethylpiperazine side chain to a carboxylic acid.[1][4][6]

The primary circulating metabolites of Dasatinib identified in humans are M4 (N-dealkylation), M5 (N-oxide), M6 (carboxylic acid), M20 (hydroxylation), and M24 (hydroxylation).[1][2][4][5][6] While some of these metabolites exhibit pharmacological activity, their contribution to the overall clinical efficacy of Dasatinib is generally considered to be minor.[4][7]

The M6 Metabolite: Dasatinib Carboxylic Acid

Dasatinib Carboxylic Acid, designated as the M6 metabolite, is an oxidative metabolite of Dasatinib.[1][4][8][9] Its formation involves the oxidation of the terminal hydroxyl group of the N-hydroxyethylpiperazine moiety.

Enzymatic Formation of Dasatinib Carboxylic Acid (M6)

The formation of the M6 metabolite is catalyzed by a cytosolic oxidoreductase.[1][2][3][5] It has been suggested that an alcohol or aldehyde dehydrogenase may be responsible for this conversion.[2] Unlike many other Dasatinib metabolites, the formation of M6 is not primarily mediated by cytochrome P450 enzymes.[1][5]

The metabolic conversion can be visualized as a two-step oxidation process, likely proceeding through an intermediate aldehyde.

Caption: Proposed enzymatic pathway for the formation of Dasatinib Carboxylic Acid (M6).

This compound: A Synthetic Derivative

A critical point of clarification for researchers is the status of this compound. Based on available scientific literature, This compound is not a known in vivo metabolite of Dasatinib . Instead, it is consistently referenced as a synthetic compound, available commercially as an analytical reference standard and for use in research, such as in the study of Dasatinib-related impurities and in the synthesis of other Dasatinib derivatives.[10][11]

The presence of this compound in analytical settings is typically as a process-related impurity from the synthesis of Dasatinib or as an intentionally synthesized standard for quality control purposes.[10][12][13][14]

Quantitative Analysis of Dasatinib and its Metabolites

The quantification of Dasatinib and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical technique employed.

Summary of Pharmacokinetic Parameters

While specific quantitative data for this compound as a metabolite is not applicable, the following table summarizes key pharmacokinetic parameters for Dasatinib and its major in vivo metabolites.

| Compound | Tmax (hours) | Half-life (hours) | Major Formation Pathway | Key Enzymes Involved |

| Dasatinib | ~0.5 - 6 | ~3 - 4 | - | - |

| M4 (N-dealkylated) | - | - | N-dealkylation | CYP3A4, CYP1A1, CYP1B1[2] |

| M5 (N-oxide) | - | - | N-oxidation | FMO3, various CYPs[1][2] |

| M6 (Carboxylic Acid) | - | - | Oxidation of N-hydroxyethylpiperazine side chain | Cytosolic Oxidoreductase (e.g., ADH, ALDH)[1][2] |

| M20 (Hydroxylated) | - | - | Hydroxylation | CYP3A4[1][2] |

| M24 (Hydroxylated) | - | - | Hydroxylation | CYP3A4[1][2] |

Note: Detailed pharmacokinetic parameters for individual metabolites are not always extensively reported in the literature.

Experimental Protocols

In Vitro Metabolism Studies for Metabolite Identification

A general workflow for identifying the enzymes responsible for Dasatinib metabolism is outlined below.

Caption: General workflow for in vitro Dasatinib metabolism studies.

Methodology:

-

Incubation: Dasatinib (often radiolabeled, e.g., with ¹⁴C) is incubated with a source of metabolic enzymes, such as human liver microsomes (HLM), S9 fractions, or specific cDNA-expressed enzymes (e.g., CYPs, FMOs).[1] The incubation mixture includes necessary cofactors like NADPH for oxidative metabolism or UDPGA for glucuronidation.

-

Reaction Termination: The metabolic reactions are stopped at various time points by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is then collected. Further purification or concentration may be performed using techniques like solid-phase extraction (SPE).

-

Analytical Detection: The prepared samples are analyzed by LC-MS/MS. The chromatographic separation allows for the resolution of Dasatinib from its metabolites, and the mass spectrometric detection enables their identification and quantification based on their mass-to-charge ratios and fragmentation patterns.

Synthesis of this compound (as a Reference Standard)

The synthesis of this compound for use as an analytical standard typically involves the esterification of the carboxylic acid group on the piperazine moiety of a suitable precursor. A generalized synthetic approach is the coupling of a Dasatinib precursor with an ethyl ester-containing reagent. For instance, a common synthetic route for Dasatinib and its analogues involves coupling 2-bromothiazole-5-carboxylic acid with the appropriate aniline, followed by a Buchwald-Hartwig amination reaction with the relevant piperazine derivative.[3]

Signaling Pathways Inhibited by Dasatinib

Dasatinib's therapeutic effect is derived from its inhibition of multiple tyrosine kinases. A simplified representation of its primary targets and their downstream effects is shown below.

Caption: Simplified diagram of key signaling pathways inhibited by Dasatinib.

Conclusion

Dasatinib undergoes extensive metabolism to form several metabolites, with Dasatinib Carboxylic Acid (M6) being a notable oxidative product formed by cytosolic enzymes. It is imperative for the scientific community to recognize that This compound is not an in vivo metabolite but rather a synthetic derivative used for analytical and research purposes. A clear understanding of the metabolic profile of Dasatinib is essential for the accurate interpretation of pharmacokinetic data and for the ongoing development of novel kinase inhibitors.

References

- 1. Identification of the human enzymes involved in the oxidative metabolism of dasatinib: an effective approach for determining metabolite formation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetics of Dasatinib in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scbt.com [scbt.com]

- 10. Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 11. o2hdiscovery.co [o2hdiscovery.co]

- 12. veeprho.com [veeprho.com]

- 13. researchgate.net [researchgate.net]

- 14. synthinkchemicals.com [synthinkchemicals.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Dasatinib to its Carboxylic Acid and Ethyl Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib, a potent tyrosine kinase inhibitor, undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 3A4 (CYP3A4) and other enzymes. A significant metabolic pathway involves the oxidation of the N-hydroxyethyl side chain to form a carboxylic acid metabolite, designated M6. This technical guide provides a comprehensive overview of the in vitro methodologies used to study this transformation. While the formation of the carboxylic acid (M6) is well-documented to be catalyzed by a cytosolic oxidoreductase, this paper also explores the potential for the formation of a corresponding carboxylic acid ethyl ester. This guide details the necessary experimental protocols, summarizes key quantitative data for major metabolites, and presents metabolic and experimental workflows using logical diagrams to facilitate a deeper understanding for researchers in drug development.

Introduction to Dasatinib Metabolism

Dasatinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its efficacy and safety are influenced by its pharmacokinetic profile, which is heavily dependent on metabolic clearance.[2] In vivo studies have shown that Dasatinib is extensively metabolized, with less than 20% of an oral dose excreted unchanged.[3]

The primary metabolic pathways include:

-

Oxidation: Mediated primarily by CYP3A4, leading to hydroxylated metabolites (M20, M24).[4]

-

N-dealkylation: Also catalyzed by CYP3A4, producing the M4 metabolite.[4]

-

N-oxidation: Formation of the M5 metabolite, primarily by flavin-containing monooxygenase 3 (FMO3).[4]

-

Alcohol Oxidation: Conversion of the terminal alcohol on the hydroxyethylpiperazine moiety to a carboxylic acid (M6).[3][4]

This guide focuses on the formation of the M6 carboxylic acid metabolite and the theoretical, yet plausible, formation of its ethyl ester derivative, a transformation of interest for understanding potential metabolic liabilities and drug-drug interactions.

Metabolic Pathway Overview

The metabolism of Dasatinib is complex, involving multiple enzymes and pathways. The formation of the M6 carboxylic acid is a two-step oxidation process originating from the N-hydroxyethyl side chain. The subsequent formation of an ethyl ester could theoretically occur via esterification, potentially catalyzed by carboxylesterases in the presence of ethanol.

Caption: Proposed metabolic pathways of Dasatinib, highlighting the formation of the M6 carboxylic acid and its potential ethyl ester derivative.

Experimental Protocols

To investigate the in vitro formation of Dasatinib carboxylic acid and its ethyl ester, a series of experiments using human liver subcellular fractions are required.

Materials and Reagents

-

Test Compound: Dasatinib (free base)

-

Reference Standards: Dasatinib Carboxylic Acid (M6)[5], Dasatinib Carboxylic Acid Ethyl Ester[6]

-

Enzyme Sources: Pooled Human Liver Microsomes (HLM), Pooled Human Liver Cytosol (HLC), Cryopreserved Human Hepatocytes

-

Cofactors: NADPH Regenerating System (e.g., G6P, G6PD, NADP+), NAD+, UDPGA, PAPS

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Water (LC-MS grade)

-

Buffers: Potassium Phosphate Buffer (pH 7.4)

-

Quenching Solution: Acetonitrile with an appropriate internal standard (e.g., Lopinavir[7] or a stable isotope-labeled Dasatinib)

Incubation Protocol: Cytosol and Microsomes

Since M6 formation is mediated by a cytosolic enzyme and other metabolites by microsomal enzymes, parallel or sequential incubations are necessary.[4]

-

Preparation: Prepare a stock solution of Dasatinib in DMSO (e.g., 10 mM). Prepare working solutions by diluting the stock in the incubation buffer.

-

Incubation Mixture (Cytosol for M6):

-

In a microcentrifuge tube, combine potassium phosphate buffer (100 mM, pH 7.4), pooled human liver cytosol (final concentration 1 mg/mL), and NAD+ (final concentration 1 mM).

-

To investigate ethyl ester formation, a parallel set of incubations should include ethanol at a relevant concentration (e.g., 0.1% v/v).

-

-

Incubation Mixture (Microsomes for other metabolites):

-

In a separate tube, combine buffer, pooled HLM (final concentration 0.5-1 mg/mL), and the NADPH regenerating system.

-

-

Pre-incubation: Pre-warm the incubation mixtures at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding Dasatinib (final concentration typically 1-10 µM).

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the samples and centrifuge at >10,000 g for 10 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying Dasatinib and its metabolites due to its high sensitivity and selectivity.[7][8]

-

Chromatographic System: A UPLC or HPLC system.

-

Column: A C18 reverse-phase column (e.g., Luna phenyl-hexyl) is often suitable.[9]

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

The workflow for developing and executing an in vitro metabolism study is outlined below.

Caption: A typical experimental workflow for an in vitro drug metabolism study using liver subcellular fractions.

Data Presentation and Analysis

Quantitative data from in vitro experiments are crucial for predicting in vivo clearance and understanding metabolic profiles.

Quantitative Analysis

The rate of metabolite formation is determined by plotting the concentration of the metabolite versus time. From these rates, enzyme kinetic parameters can be calculated by measuring the initial velocity of formation at various substrate concentrations.

Table 1: Hypothetical MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

|---|---|---|---|

| Dasatinib | 488.2 | 401.1 | Positive |

| Dasatinib Carboxylic Acid (M6) | 502.0 | 401.1 | Positive |

| This compound | 530.0 | 401.1 | Positive |

| Internal Standard (Lopinavir) | 629.4 | 447.3 | Positive |

Note: These values are illustrative and require experimental optimization.

Enzyme Kinetics

The intrinsic formation clearance (CLint, formation) is a key parameter derived from Michaelis-Menten kinetics, representing the efficiency of a metabolic pathway.

Table 2: Published In Vitro Enzyme Kinetic Parameters for Major Dasatinib Metabolites

| Metabolite | Forming Enzyme | Km (µM) | Vmax (pmol/mg protein/min) | CLint (Vmax/Km) (µL/mg protein/min) |

|---|---|---|---|---|

| M4 | CYP3A4 | 1.9 | 98.8 | 52 |

| M5 | FMO3 | 28.5 | 399 | 14 |

| M20 | CYP3A4 | 0.82 | 225 | 274 |

| M24 | CYP3A4 | 1.8 | 36 | 20 |

Data sourced from Wang et al., 2008.[4]

Table 3: Template for Reporting Novel Metabolite Kinetic Data

| Parameter | Dasatinib Carboxylic Acid (M6) | This compound |

|---|---|---|

| Enzyme Source | Human Liver Cytosol | Human Liver Cytosol + Ethanol |

| Km (µM) | To be determined | To be determined |

| Vmax (pmol/mg protein/min) | To be determined | To be determined |

| CLint (µL/mg protein/min) | To be determined | To be determined |

Conclusion

The in vitro metabolism of Dasatinib is a multi-pathway process dominated by CYP3A4-mediated oxidation. However, the formation of the M6 carboxylic acid metabolite via a cytosolic oxidoreductase represents a distinct and significant clearance pathway.[4] The potential for subsequent or direct formation of a carboxylic acid ethyl ester, particularly in the presence of ethanol, warrants investigation to fully characterize Dasatinib's metabolic fate. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to quantify these metabolites, determine their formation kinetics, and ultimately contribute to a more comprehensive understanding of Dasatinib's disposition, aiding in the prediction of clinical outcomes and potential drug interactions.

References

- 1. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the human enzymes involved in the oxidative metabolism of dasatinib: an effective approach for determining metabolite formation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. o2hdiscovery.co [o2hdiscovery.co]

- 7. scielo.br [scielo.br]

- 8. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Structural Characterization of Dasatinib Carboxylic Acid Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of Dasatinib Carboxylic Acid Ethyl Ester, a known impurity and metabolite of the tyrosine kinase inhibitor, Dasatinib. A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of this compound, which is critical for regulatory compliance and ensuring the safety and efficacy of the active pharmaceutical ingredient (API). This document outlines the key analytical techniques employed for its structural elucidation, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental methodologies are provided for each technique, alongside a structured presentation of key molecular data. This guide is intended to serve as a valuable resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.

Introduction

Dasatinib is a potent inhibitor of multiple tyrosine kinases and is utilized in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] During its synthesis and storage, various related substances, including process impurities and degradation products, can arise. This compound (Scheme 1) is one such identified impurity. Its thorough characterization is a mandatory step in the drug development process to understand its potential impact and to establish appropriate control measures.[2]

The structural characterization of pharmaceutical impurities relies on a combination of spectroscopic techniques to confirm the molecular structure and ensure the absence of other co-eluting impurities. This guide details the application of NMR, MS, and IR spectroscopy for the definitive identification of this compound.

Scheme 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Molecular and Physicochemical Data

The fundamental identifying information for this compound has been compiled from various sources and is presented in Table 1. This data serves as the primary reference for the compound.[3][4][5]

Table 1: Key Identifiers for this compound

| Parameter | Value | Reference |

| IUPAC Name | 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic acid ethyl ester | [4][5] |

| CAS Number | 910297-62-0 | [3][4] |

| Molecular Formula | C₂₄H₂₈ClN₇O₃S | [3][4] |

| Molecular Weight | 530.04 g/mol | [3][4] |

| Accurate Mass | 529.17 | [6] |

Spectroscopic Characterization Data

The following tables summarize the expected data from the key spectroscopic techniques used for the structural elucidation of this compound. While specific, proprietary spectral data from reference standard providers is not publicly available, this section outlines the type of data that is generated and its significance. Commercial suppliers of this reference standard, such as Daicel Pharma and GLP Pharma Standards, typically provide a comprehensive Certificate of Analysis with detailed spectral data.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules.[8] Both ¹H and ¹³C NMR are critical for confirming the structure of this compound by providing information on the chemical environment of hydrogen and carbon atoms, respectively.

Table 2: Expected ¹H and ¹³C NMR Spectral Data (Placeholder)

| Technique | Expected Chemical Shifts (ppm) and Multiplicities | Structural Assignment |

| ¹H NMR | Data not publicly available | Protons of the ethyl group, piperazine ring, pyrimidine ring, thiazole ring, and 2-chloro-6-methylphenyl group. |

| ¹³C NMR | Data not publicly available | Carbon atoms of the ethyl ester, piperazine ring, pyrimidine ring, thiazole ring, and 2-chloro-6-methylphenyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[9] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.[1]

Table 3: Expected Mass Spectrometry Data

| Technique | Expected m/z | Interpretation |

| HRMS (ESI+) | ~530.17 (M+H)⁺ | Confirms the molecular weight and elemental composition. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl) would also be observable. |

| MS/MS | Data not publicly available | Fragmentation pattern would correspond to the loss of key structural moieties, such as the ethyl ester group or the 2-chloro-6-methylphenyl group, providing further structural confirmation. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[10]

Table 4: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400-3200 | Medium | N-H stretching (amide and amine) |

| ~3000-2850 | Medium-Weak | C-H stretching (aliphatic and aromatic) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1650 | Strong | C=O stretching (amide) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic and heteroaromatic rings) |

| ~1250-1000 | Strong | C-O stretching (ester) |

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used in the structural characterization of this compound.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound reference standard.[11]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[11]

-

Ensure the sample is fully dissolved; vortex if necessary.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45 degree pulse angle, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.

-

Identify the chemical shifts of all signals in the ¹³C spectrum.

-

Mass Spectrometry Protocol

Objective: To confirm the molecular weight and fragmentation pattern using HRMS and MS/MS.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Chromatographic Separation (if necessary): While direct infusion can be used, coupling with HPLC is standard for impurity analysis to ensure the analysis of a pure compound.

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry Analysis:

-

Analyze the sample using electrospray ionization (ESI) in positive ion mode.

-

Acquire full scan HRMS data over a relevant mass range (e.g., m/z 100-1000).

-

Perform MS/MS analysis on the parent ion (M+H)⁺ to obtain a fragmentation spectrum. This can be achieved through collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the accurate mass of the parent ion and calculate the elemental composition.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be correlated with the compound's structure.

-

Infrared (IR) Spectroscopy Protocol

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[12]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[12]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[12]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands with known vibrational frequencies of functional groups to confirm their presence in the molecule (e.g., C=O, N-H, C-O).[10]

-

Workflow Visualization

The logical flow for the complete structural characterization of a pharmaceutical impurity like this compound is depicted below. This process ensures a systematic and comprehensive analysis, leading to unambiguous identification.

Caption: Workflow for the structural characterization of this compound.

Conclusion

The structural characterization of this compound is achieved through the synergistic use of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While ¹H and ¹³C NMR provide the foundational framework of the molecular structure, HRMS confirms the elemental composition and molecular weight with high precision. IR spectroscopy serves as a complementary technique to verify the presence of key functional groups. The detailed protocols and structured data presentation in this guide provide a robust framework for scientists and researchers involved in the analysis and control of pharmaceutical impurities. Adherence to these analytical principles is paramount for ensuring the quality and safety of pharmaceutical products.

References

- 1. Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. o2hdiscovery.co [o2hdiscovery.co]

- 5. pharmaceresearch.com [pharmaceresearch.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. glppharmastandards.com [glppharmastandards.com]

- 8. veeprho.com [veeprho.com]

- 9. pharmafocusamerica.com [pharmafocusamerica.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

Technical Guide: Dasatinib Carboxylic Acid Ethyl Ester (CAS No. 910297-62-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib Carboxylic Acid Ethyl Ester, with the CAS number 910297-62-0, is a key reference standard and a known process-related impurity in the manufacturing of Dasatinib. Dasatinib is a potent, orally administered small-molecule inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases. It is a crucial therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to other treatments. The accurate identification and quantification of related substances such as this compound are paramount for ensuring the quality, safety, and efficacy of the final Dasatinib drug product. This technical guide provides an in-depth overview of the chemical properties, a plausible synthesis protocol, analytical methodologies for characterization, and the relevant biological context of this compound.

Chemical and Physical Properties

This compound is a derivative of Dasatinib where the hydroxyl group of the hydroxyethyl side chain is esterified. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 910297-62-0 |

| IUPAC Name | 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic acid ethyl ester |

| Molecular Formula | C₂₄H₂₈ClN₇O₃S |

| Molecular Weight | 530.04 g/mol |

| Appearance | Off-White Solid |

| Solubility | Soluble in DMSO |

Synthesis Protocol

Reaction Scheme:

Dasatinib Carboxylic Acid Ethyl Ester: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib Carboxylic Acid Ethyl Ester, a significant derivative of the potent tyrosine kinase inhibitor Dasatinib, plays a crucial role in the landscape of cancer research and pharmaceutical development. While not extensively studied as an independent therapeutic agent, its primary importance lies in its identity as a key metabolite and process-related impurity of Dasatinib. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, its relationship to Dasatinib metabolism, and its critical application as an analytical reference standard in quality control and pharmacokinetic studies. This document will serve as an in-depth resource for researchers and professionals engaged in the study and development of Dasatinib and related compounds.

Introduction

Dasatinib is a powerful, orally administered small-molecule inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases.[1] It is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.[2] The rigorous study of Dasatinib's pharmacokinetics and metabolism is paramount to understanding its efficacy and safety profile. In this context, this compound emerges as a compound of significant interest. It is recognized chemically as 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic acid ethyl ester.[3] While direct evidence of its anticancer activity is not prevalent in public literature, its role as a reference standard for analytical method development and validation is well-established.[3] This guide will synthesize the available technical data on this compound to support its application in a research and development setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its use in experimental settings. The following table summarizes its key identifiers and properties.

| Property | Value | Reference(s) |

| Chemical Name | 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic acid ethyl ester | [3] |

| Synonym(s) | This compound | [1] |

| CAS Number | 910297-62-0 | [3] |

| Molecular Formula | C24H28ClN7O3S | [3] |

| Molecular Weight | 530.04 g/mol | [3] |

| Appearance | Solid | [4] |

| Solubility | Soluble in Methanol/DMSO | [4] |

Role in Dasatinib Metabolism

Dasatinib undergoes extensive metabolism in humans, primarily mediated by CYP3A4.[5][6] This process leads to the formation of several metabolites.[7] The carboxylic acid form, Dasatinib Carboxylic Acid, is a known oxidative metabolite of Dasatinib, designated as M6.[7] While the direct metabolic pathway to the ethyl ester is not explicitly detailed, it is logical to consider the carboxylic acid as the hydrolyzed product of the ethyl ester. The enzymes responsible for the formation of the M6 metabolite are suggested to be cytosolic NAD-dependent oxidoreductases or alcohol/aldehyde dehydrogenases.[7]

Although several metabolites of dasatinib have been identified, their contribution to the overall pharmacological activity is generally considered minimal compared to the parent drug.[8] Specifically, the M6 metabolite (Dasatinib Carboxylic Acid) is reported to be more than 10 times less potent than dasatinib.[9]

Hypothetical Metabolic Pathway

Caption: Hypothetical metabolic conversion of Dasatinib to its carboxylic acid metabolite.

Synthesis and Manufacturing

This compound is primarily synthesized as a reference standard for the quality control of Dasatinib drug products.[10] Its synthesis would be closely related to the manufacturing process of Dasatinib itself, where it may arise as a process-related impurity. The synthesis of Dasatinib involves the coupling of a thiazole carboxamide core with a substituted pyrimidine.[2] The piperazineacetic acid ethyl ester moiety is introduced to form the final Dasatinib structure. Variations in this process can lead to the formation of related impurities, including the title compound.

Conceptual Synthesis Workflow

Caption: Conceptual workflow illustrating the formation of the ethyl ester as an impurity.

Application in Cancer Research: An Analytical Perspective

The primary and most critical application of this compound in cancer research is its use as a certified reference material.[10][11] In this capacity, it is indispensable for the following applications:

-

Analytical Method Development: Establishing and optimizing chromatographic methods (e.g., HPLC, UPLC-MS/MS) for the quantitative analysis of Dasatinib in biological matrices and pharmaceutical formulations.

-

Method Validation: Ensuring the accuracy, precision, linearity, and specificity of analytical methods used in preclinical and clinical trials of Dasatinib.

-

Impurity Profiling: Identifying and quantifying process-related impurities in the bulk drug substance and finished drug product, which is a critical regulatory requirement.

-

Pharmacokinetic Studies: Serving as an internal standard or a reference for the identification and quantification of Dasatinib and its metabolites in plasma, urine, and feces.[5]

Experimental Workflow: Use as a Reference Standard

Caption: Workflow for using the ethyl ester as a reference standard in quantitative analysis.

Potential as a Prodrug: A Hypothesis

While not supported by direct experimental evidence in the public domain, the ester structure of this compound lends itself to the hypothesis that it could act as a prodrug of Dasatinib Carboxylic Acid. Ester prodrugs are a common strategy in drug development to improve the pharmacokinetic properties of a parent drug, such as solubility, permeability, and metabolic stability. In this hypothetical scenario, the ethyl ester could be absorbed and then hydrolyzed in vivo by esterases to release the active carboxylic acid metabolite. However, given the low potency of the carboxylic acid metabolite itself, the therapeutic benefit of such a prodrug strategy would be questionable without further investigation.

Conclusion

This compound is a compound of significant technical importance in the field of cancer research, albeit not in the conventional sense of a direct therapeutic agent. Its primary role is as a well-characterized analytical standard, essential for the robust quality control and detailed pharmacokinetic analysis of the front-line anticancer drug, Dasatinib. Researchers and drug development professionals should recognize its value in ensuring the safety and efficacy of Dasatinib through precise and accurate analytical measurements. While the potential for this compound to act as a prodrug is a scientifically interesting hypothesis, it remains an area that requires dedicated investigation to ascertain any potential therapeutic utility. The information compiled in this guide serves to clarify the current understanding and primary applications of this compound for the scientific community.

References

- 1. Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. chemwhat.com [chemwhat.com]

- 4. chemicea.com [chemicea.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 7. ClinPGx [clinpgx.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Population Pharmacokinetics of Dasatinib in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. drjcrbio.com [drjcrbio.com]

Dasatinib Carboxylic Acid Ethyl Ester: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib, a potent oral tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] As with any pharmaceutical agent, the purity and impurity profile of the active pharmaceutical ingredient (API) are of paramount importance for ensuring its safety and efficacy. Dasatinib Carboxylic Acid Ethyl Ester has been identified as a process-related impurity of Dasatinib. This technical guide provides a comprehensive overview of this compound as a reference standard, including its physicochemical properties, synthesis, analytical characterization, and its role in the quality control of Dasatinib.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its correct handling, storage, and use in analytical methodologies.

| Property | Value | Reference |

| Chemical Name | ethyl 2-(4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)acetate | [2][3] |

| CAS Number | 910297-62-0 | [3][4] |

| Molecular Formula | C₂₄H₂₈ClN₇O₃S | [3][4] |

| Molecular Weight | 530.04 g/mol | [3][4] |

| Appearance | White to off-white powder (typical for Dasatinib and related compounds) | [5] |

| Solubility | Soluble in DMSO | [6] |

Synthesis of this compound

A general synthetic scheme for Dasatinib and its impurities often involves the coupling of key intermediates. For instance, the synthesis of Dasatinib involves the reaction of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine, followed by reaction with 1-(2-hydroxyethyl)piperazine.[7] The introduction of the ethyl acetate moiety on the piperazine ring prior to the final coupling step would lead to the formation of this compound.

Analytical Characterization and Use as a Reference Standard

The use of this compound as a reference standard necessitates its thorough analytical characterization to confirm its identity and purity. Commercial suppliers of this reference standard typically provide a comprehensive Certificate of Analysis (CoA) which includes data from various analytical techniques.[6][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of Dasatinib and its impurities. A validated, stability-indicating HPLC method is crucial for the quality control of Dasatinib drug substance and drug product.

Typical HPLC Method Parameters for Dasatinib and its Impurities:

| Parameter | Typical Conditions |

| Column | C18 (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., potassium dihydrogen phosphate with an ion-pairing agent like sodium-1-octane sulfonic acid, pH adjusted to 6.0) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-based gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40-50 °C |

| Detection | UV at approximately 315-320 nm |

| Injection Volume | 10-20 µL |

Mass Spectrometry (MS)

Mass spectrometry is employed for the confirmation of the molecular weight and for structural elucidation through fragmentation analysis. For this compound (C₂₄H₂₈ClN₇O₃S), the expected monoisotopic mass would be approximately 529.16 g/mol . The fragmentation pattern would likely show characteristic losses of the ethyl acetate group, the piperazine ring, and the chloromethylphenyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of the reference standard. The spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous identification. Commercial suppliers of the reference standard provide detailed NMR data with their CoA.[8]

Experimental Protocols

The following are generalized experimental protocols for the use of this compound as a reference standard in the quality control of Dasatinib.

Preparation of Standard and Sample Solutions

Standard Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh about 10 mg of this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve in a suitable solvent (e.g., methanol or a mixture of DMSO and methanol).[7][9]

-

Sonicate if necessary to ensure complete dissolution.

-

Dilute to the mark with the same solvent.

Working Standard Solution (e.g., 1 µg/mL):

-

Dilute the Standard Stock Solution appropriately with the mobile phase or a suitable diluent to achieve the desired concentration.

Sample Solution (e.g., 1000 µg/mL of Dasatinib):

-

Accurately weigh about 100 mg of the Dasatinib drug substance.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve in a suitable solvent (e.g., a small amount of DMSO followed by dilution with methanol).[9]

-

Sonicate to ensure complete dissolution.

-

Dilute to the mark with the same solvent.

Chromatographic Analysis Workflow

System Suitability

Before sample analysis, the chromatographic system must meet certain performance criteria.

-

Repeatability: Inject the working standard solution at least five times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 5.0%.[7]

-

Resolution: In a system suitability solution containing both Dasatinib and this compound, the resolution between the two peaks should be greater than 2.0.[7]

-

Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.

Quantification of the Impurity

The concentration of this compound in the Dasatinib sample can be calculated using the following formula:

% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x Puritystandard x 100

Where:

-

Areaimpurity is the peak area of this compound in the sample chromatogram.

-

Areastandard is the average peak area of this compound in the standard chromatogram.

-

Concstandard is the concentration of the this compound working standard solution.

-

Concsample is the concentration of the Dasatinib sample solution.

-

Puritystandard is the purity of the this compound reference standard (as a decimal).

Signaling Pathways of Dasatinib

Dasatinib is a multi-targeted kinase inhibitor, with its primary targets being the BCR-ABL fusion protein and the Src family of kinases. Understanding these pathways is crucial for comprehending the mechanism of action of Dasatinib and the biological context in which its impurities are studied.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of several downstream signaling pathways.

References

- 1. 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide(302964-24-5) 1H NMR [m.chemicalbook.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | molsyns.com [molsyns.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. ijsr.net [ijsr.net]

- 8. glppharmastandards.com [glppharmastandards.com]

- 9. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

Methodological & Application

Application Note: RP-HPLC Method for the Analysis of Dasatinib Carboxylic Acid Ethyl Ester

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Dasatinib Carboxylic Acid Ethyl Ester, a potential process-related impurity or degradation product of Dasatinib, using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] During the synthesis or storage of Dasatinib, various process-related impurities and degradation products can arise. One such potential impurity is this compound. Monitoring and controlling such impurities are critical for ensuring the safety and efficacy of the final drug product. This application note describes a robust RP-HPLC method suitable for the separation and quantification of this compound from Dasatinib. The method is based on established principles for the analysis of Dasatinib and its related substances.[1][3][4]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A typical HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended for the separation of Dasatinib and its impurities, including the Carboxylic Acid Ethyl Ester.

| Parameter | Recommended Conditions |

| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |

| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm or equivalent C18 column |

| Mobile Phase A | 20 mM Ammonium Acetate Buffer (pH 5.0)[1] or 1.36g of KH2PO4 in 1000 mL of water (pH adjusted)[4] |

| Mobile Phase B | Acetonitrile:Water (90:10, v/v) or Methanol:Buffer:Acetonitrile (90:5:5, v/v/v)[1] |

| Gradient Program | Optimized for separation of impurities |

| Flow Rate | 1.0 - 1.2 mL/min[1] |

| Column Temperature | 35 - 50°C[1][3] |

| Detection Wavelength | 310 - 323 nm[1][2][5] |

| Injection Volume | 10 - 20 µL[3][6] |

| Diluent | Methanol or a mixture of mobile phase components[3] |

Preparation of Solutions

2.2.1. Buffer Preparation (Example: Phosphate Buffer)

-

Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[4]

-

Adjust the pH to the desired value (e.g., 5.8 or 6.0) with a dilute solution of potassium hydroxide or phosphoric acid.[3]

-

Filter the buffer solution through a 0.45 µm membrane filter and degas prior to use.

2.2.2. Standard Solution Preparation

-

Dasatinib Stock Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of Dasatinib working standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.[3]

-

This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

-

Working Standard Solution (e.g., 0.5 µg/mL for impurity): Prepare a suitable dilution of the this compound stock solution to the target concentration (e.g., 0.1% of the test sample concentration).[3]

2.2.3. Sample Solution Preparation

-

Accurately weigh and transfer a quantity of the test sample equivalent to 50 mg of Dasatinib into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent, sonicate for about 15 minutes to ensure complete dissolution, and then dilute to volume with the diluent.[7]

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method should be validated according to ICH guidelines.[1] The following tables summarize the typical acceptance criteria and expected performance data for a validated method.

System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Areas (n=6) | ≤ 5.0%[3] |

| Resolution | ≥ 2.0 between adjacent peaks[1] |

Linearity

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | LOQ - 150% of specification | ≥ 0.99 |

Accuracy (% Recovery)

| Spiked Level | % Recovery |

| 50% | 80 - 120%[1] |

| 100% | 80 - 120%[1] |

| 150% | 80 - 120%[1] |

Precision (% RSD)

| Precision Type | % RSD of Peak Area |

| Repeatability (n=6) | ≤ 5.0% |

| Intermediate Precision (n=6) | ≤ 5.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | Typically 0.05 - 0.15 | Typically 0.15 - 0.50 |

Visualizations

Experimental Workflow

Caption: Workflow for the RP-HPLC analysis of this compound.

Method Validation Parameters

Caption: Interrelationship of key validation parameters for the analytical method.

Conclusion

The described RP-HPLC method provides a framework for the reliable quantification of this compound in bulk drug and pharmaceutical dosage forms. The method is specific, linear, accurate, and precise. Proper validation in accordance with regulatory guidelines is essential before implementation for routine quality control analysis. This protocol can be adapted and optimized based on the specific laboratory instrumentation and requirements.

References

- 1. brjac.com.br [brjac.com.br]

- 2. ijpbs.com [ijpbs.com]

- 3. ijsr.net [ijsr.net]

- 4. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. xisdxjxsu.asia [xisdxjxsu.asia]

- 7. ajpamc.com [ajpamc.com]

Application Note: Quantification of Dasatinib Carboxylic Acid Ethyl Ester using LC-MS/MS

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Dasatinib Carboxylic Acid Ethyl Ester, a potential metabolite of the tyrosine kinase inhibitor Dasatinib. While validated methods for Dasatinib and its primary active metabolites are established, a specific protocol for this ethyl ester derivative is not widely documented. This note outlines a robust theoretical protocol, including sample preparation, chromatographic separation, and mass spectrometric conditions, extrapolated from existing validated methods for Dasatinib and its related metabolites. The provided methodology is intended to serve as a comprehensive starting point for researchers and drug development professionals.

Introduction

Dasatinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] It undergoes extensive metabolism in humans, primarily mediated by CYP3A4, leading to several pharmacologically active and inactive metabolites.[3][4] The main metabolites include N-dealkylated (M4), N-oxide (M5), and hydroxylated forms (M20, M24).[1][4] Another identified metabolite is Dasatinib Carboxylic Acid (M6).[1][5] The ethyl ester of this carboxylic acid metabolite, while not a major circulating metabolite, may be formed through secondary metabolic pathways or as a result of sample handling and storage in the presence of ethanol. Its accurate detection is crucial for a comprehensive understanding of Dasatinib's metabolic profile.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[6][7] This document details a proposed LC-MS/MS protocol for the analysis of this compound in human plasma.

Metabolic Pathway of Dasatinib

Dasatinib is metabolized in the liver into several metabolites. The formation of the carboxylic acid metabolite (M6) is a known pathway, though the specific enzymes are not fully elucidated.[1] This carboxylic acid can potentially be esterified to form the ethyl ester.

Caption: Metabolic pathway of Dasatinib leading to the formation of Dasatinib Carboxylic Acid (M6) and its potential esterification.

Proposed Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific laboratory conditions and instrumentation.

Sample Preparation (Solid Phase Extraction - SPE)

Solid phase extraction is recommended for its efficiency in removing matrix interferences.[2]

-

SPE Cartridge: Oasis HLB 96-well plates or equivalent.

-

Conditioning: 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Mix 200 µL of human plasma with 200 µL of 4% phosphoric acid. Load the entire volume onto the SPE plate.

-

Washing: Wash with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analyte with 1 mL of methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Waters Atlantis dC18, 75 x 4.6 mm, 3.5 µm) is a suitable starting point.[8]

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

-

Start at 15% B

-

Linear gradient to 85% B over 5 minutes

-

Hold at 85% B for 1 minute

-

Return to 15% B and re-equilibrate for 2 minutes

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions: The exact m/z values for this compound need to be determined by direct infusion. Based on the structure, the predicted precursor ion would be around m/z 516.2. A plausible fragmentation would involve the loss of the ethyl ester group or other characteristic fragments. For reference, the transition for Dasatinib is m/z 488.1 > 401.1.[8]

-

Proposed Q1/Q3 Transition: To be determined experimentally.

-

Internal Standard: A stable isotope-labeled version of the analyte is ideal. Alternatively, Dasatinib-d8 can be used as an internal standard.[8]

-

-

MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Collision Gas: Argon

-

Analytical Workflow

The overall analytical process from sample receipt to data analysis is depicted below.

Caption: Experimental workflow for the quantification of this compound.

Quantitative Data Summary (Reference Analytes)

The following table summarizes typical quantitative parameters from validated LC-MS/MS methods for Dasatinib and its major metabolites. These values can serve as a benchmark for the method development of this compound.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) | Reference |

| Dasatinib | 1.00 - 1000 | 1.00 | < 5.3 | < 5.3 | > 79 | [2] |

| Dasatinib | 1 - 400 | 1 | - | - | - | [8] |

| Dasatinib | 10 - 1000 | 10 | < 8 | < 8 | 82.2 - 93.6 | [9] |

| Dasatinib | 2.0 - 490.0 | 2.0 | - | - | - | [10] |

| Active Metabolites | 1.00 - 1000 | 1.00 | < 5.3 | < 5.3 | > 79 | [2] |

Conclusion

This application note provides a comprehensive, albeit theoretical, LC-MS/MS protocol for the quantification of this compound in human plasma. The proposed method leverages established techniques for the analysis of Dasatinib and its other metabolites, offering a solid foundation for method development and validation. The successful implementation of this method will aid in a more complete characterization of the metabolic fate of Dasatinib.

References

- 1. ClinPGx [clinpgx.org]

- 2. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scielo.br [scielo.br]

- 8. vibgyorpublishers.org [vibgyorpublishers.org]

- 9. akjournals.com [akjournals.com]

- 10. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dasatinib in Cell-Based Assays

Introduction

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. It is primarily known for its activity against BCR-ABL, the fusion protein associated with chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), and the SRC family of kinases (SRC, LCK, YES, FYN).[1][2] Additionally, dasatinib inhibits other kinases such as c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ) at nanomolar concentrations.[1] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its efficacy in cases of resistance to other tyrosine kinase inhibitors like imatinib.[1][2]

This document provides detailed application notes and protocols for the use of dasatinib in various cell-based assays. While the focus is on dasatinib, it is important to note the relevance of related compounds such as Dasatinib Carboxylic Acid Ethyl Ester . This ester derivative may be utilized as a reference standard in analytical methods or potentially act as a prodrug that is metabolized within the cell to the active form.[3][4] The protocols outlined below for dasatinib are expected to be adaptable for its ester derivatives, assuming intracellular conversion to the active compound.

Mechanism of Action and Signaling Pathways

Dasatinib exerts its anti-cancer effects by blocking the catalytic activity of key tyrosine kinases involved in oncogenic signaling. This inhibition disrupts downstream pathways that control cell proliferation, survival, migration, and adhesion. The primary signaling cascades affected by dasatinib include:

-

BCR-ABL Pathway: In CML and Ph+ ALL cells, the constitutively active BCR-ABL tyrosine kinase drives malignant transformation. Dasatinib potently inhibits BCR-ABL, thereby blocking its downstream effectors, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[5] This leads to the induction of apoptosis in cancer cells.

-

SRC Family Kinase Pathway: SRC kinases are involved in a multitude of cellular processes, including cell growth, differentiation, survival, and migration. By inhibiting SRC, dasatinib can impact these processes in various solid tumors where SRC is often overexpressed or hyperactivated.

-

Other Kinase Pathways: Inhibition of c-KIT, PDGFRβ, and EphA2 allows dasatinib to affect a broader range of cancers, including gastrointestinal stromal tumors and certain solid tumors.[1]

Below is a diagram illustrating the primary signaling pathways inhibited by Dasatinib.

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key downstream signaling pathways.

Quantitative Data: IC50 Values of Dasatinib in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of dasatinib in a selection of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| K562 | Chronic Myeloid Leukemia | < 1 | [6] |

| BV-173 | B-cell Leukemia | < 1 | [6] |

| MCF-7 | Breast Cancer (ER+) | 2100 | [7] |

| SK-BR-3 | Breast Cancer (HER2+) | 4000 | [7] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 5.5 - 200 | [7][8] |

| DU145 | Prostate Cancer | > 1000 | [9] |

| U87 | Glioblastoma | > 1000 | [9] |

| A375 | Melanoma | 100-200 | [10] |

| HT144 | Melanoma | > 5000 | [10] |

Experimental Protocols

Protocol 1: Cell Proliferation/Viability Assay (MTS/MTT Assay)

This protocol describes a colorimetric assay to measure cell viability in response to treatment with dasatinib.

Workflow Diagram:

Caption: Workflow for a typical cell proliferation/viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

Dasatinib (stock solution in DMSO, e.g., 10 mM)

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of dasatinib in complete medium from the stock solution. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of dasatinib. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

-

Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. For MTT assays, a solubilization step is required after this incubation.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the cell viability against the logarithm of the dasatinib concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Kinase Targets

This protocol is used to assess the effect of dasatinib on the phosphorylation status of its target kinases and downstream signaling proteins.

Workflow Diagram:

Caption: General workflow for Western blot analysis.

Materials:

-

Cancer cell line of interest

-

6-well plates or culture dishes

-

Dasatinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-SRC, anti-total-SRC, anti-phospho-AKT, anti-total-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with dasatinib at the desired concentration (e.g., 100 nM) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the change in protein phosphorylation.

Protocol 3: Cell Migration/Invasion Assay (Transwell Assay)

This protocol measures the effect of dasatinib on the migratory or invasive capacity of cancer cells.

Workflow Diagram:

Caption: Workflow for a transwell cell migration/invasion assay.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assays)

-

Serum-free medium

-

Complete medium (with FBS as a chemoattractant)

-

Dasatinib

-

Cotton swabs

-

Methanol (for fixing)

-

Crystal violet stain

-

Microscope

Procedure:

-

Preparation of Inserts: For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

-

Cell Seeding: Harvest cells that have been serum-starved for 12-24 hours. Resuspend the cells in serum-free medium containing dasatinib at the desired concentration and seed them into the upper chamber of the transwell insert.

-

Assay Setup: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 12 to 48 hours at 37°C in a 5% CO2 incubator.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.

-

Quantification: Wash the inserts with water and allow them to air dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields of view. The results are typically expressed as the percentage of migration/invasion relative to the vehicle control.

Conclusion